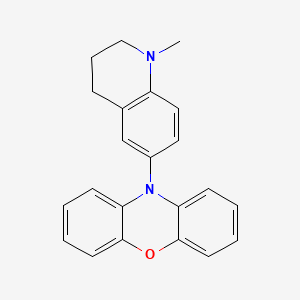
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is a complex organic compound with a unique structure that combines the phenoxazine and tetrahydroquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with phenoxazine under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the process. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenoxazine or tetrahydroquinoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: A parent compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler compound with only the tetrahydroquinoline structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H20N2O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
10-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-23-14-6-7-16-15-17(12-13-18(16)23)24-19-8-2-4-10-21(19)25-22-11-5-3-9-20(22)24/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI-Schlüssel |
UBRGSJCLDQVYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1C=CC(=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)



![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)





![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)

